2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 5-chlorothiophene-2-sulfonic acid with thionyl chloride under reflux conditions.
Acylation reaction: The sulfonyl chloride intermediate is then reacted with N-(3-fluoro-4-methylphenyl)acetamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts or strong bases/acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studies may explore its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug Development:
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylphenyl)acetamide
- 2-((5-bromothiophen-2-yl)sulfonyl)-N-(3-fluoro-4-methylphenyl)acetamide
Uniqueness
The presence of the 3-fluoro-4-methylphenyl group and the specific positioning of the sulfonyl and acetamide groups make 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide unique
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(6-10(8)15)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVRHUPQZRZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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